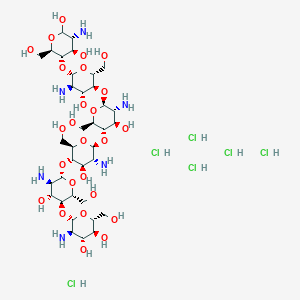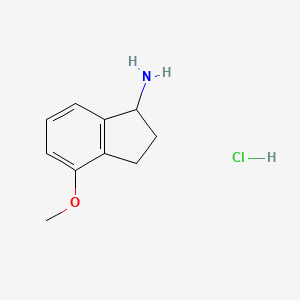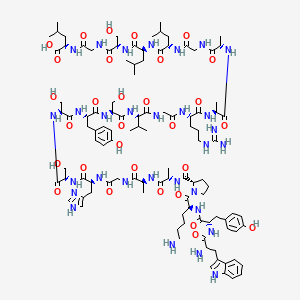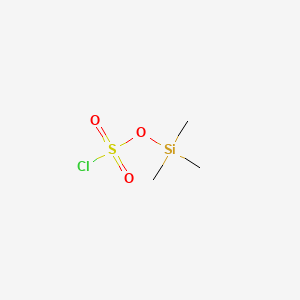
2,4,5-Trimethylphenol
Overview
Description
2,4,5-Trimethylphenol, also known as pseudocumenol or 1-hydroxy-2,4,5-trimethylbenzene, is an organic compound with the molecular formula C₉H₁₂O. It is a derivative of phenol, characterized by the presence of three methyl groups attached to the benzene ring. This compound is a white to pale brown crystalline powder and is known for its phenolic odor .
Mechanism of Action
Target of Action
2,4,5-Trimethylphenol is a type of phenol, which are aromatic compounds known to interact with various biological targets. It’s important to note that phenols can interact with proteins and enzymes, altering their structure and function .
Mode of Action
Phenols are known to interact with biological molecules through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Phenols can potentially disrupt various biochemical pathways due to their ability to interact with proteins and enzymes .
Pharmacokinetics
Phenols are generally well-absorbed in the body and can be distributed to various tissues . They can be metabolized by the liver and excreted in the urine .
Result of Action
Phenols can cause cellular damage by interacting with cellular components and disrupting normal cellular functions . They can also cause irritation and burns on skin and eye contact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility and solubility can affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Trimethylphenol can be synthesized through various methods. One common approach involves the alkylation of phenol with methanol in the presence of an acid catalyst. Another method includes the methylation of 2,4,5-trimethylbenzene using a Friedel-Crafts alkylation reaction .
Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of phenol using methanol and an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields. The product is then purified through crystallization from water .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagent used.
Scientific Research Applications
2,4,5-Trimethylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of resins, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2,4-Dimethylphenol
- 2,5-Dimethylphenol
- 3,4-Dimethylphenol
- o-Cresol (2-methylphenol)
Comparison: 2,4,5-Trimethylphenol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to other dimethylphenols, it has distinct boiling and melting points, as well as different reactivity patterns in substitution reactions .
Properties
IUPAC Name |
2,4,5-trimethylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-8(3)9(10)5-7(6)2/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSCPERJHPWROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060094 | |
| Record name | 2,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-78-6 | |
| Record name | Pseudocumenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pseudocumenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudocumenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,4,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,5-Trimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PSEUDOCUMENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PCA9E425C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How reactive is 2,4,5-Trimethylphenol with hydroxyl radicals, and what are the products formed?
A1: this compound exhibits significant reactivity with hydroxyl (OH) radicals. Studies using relative rate methods have determined the rate constant for this reaction to be 1.23 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and atmospheric pressure []. This reaction primarily proceeds through OH radical addition to the aromatic ring, leading to the formation of various products. One notable product is 3-methyl-3-hexene-2,5-dione, with a molar formation yield of 45% []. Other identified products include 2,4,5-trimethylbenzaldehyde, biacetyl, and methylglyoxal. The formation of biacetyl, in particular, suggests that some degree of ipso addition of the OH radical to the carbon bearing the hydroxyl group also occurs [].
Q2: Can this compound be nitrated, and what is the major product?
A2: Yes, this compound can undergo nitration. Reaction with fuming nitric acid leads to the formation of 3,4,6-trimethyl-2,4-dinitrocyclohexa-2,5-dienone as the primary product, obtained in high yield []. This reaction highlights the susceptibility of the aromatic ring to electrophilic aromatic substitution reactions, influenced by the activating nature of the hydroxyl and methyl substituents.
Q3: Has this compound been investigated in the context of catalytic reactions, and what is its role?
A3: While not a catalyst itself, this compound has been studied as a substrate in catalytic aromatic hydroxylation reactions. Specifically, researchers have explored its reaction with hydrogen peroxide, catalyzed by a divanadium-substituted γ-Keggin polyoxotungstate []. Interestingly, this reaction exhibits high chemoselectivity for aromatic hydroxylation and an unusual regioselectivity, yielding this compound as the main product. This finding suggests that the catalyst system influences the orientation of the hydroxylation, leading to the observed selectivity [].
Q4: Are there any analytical techniques used to identify and quantify this compound in complex mixtures?
A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized for the identification and quantification of this compound within complex mixtures []. This method relies on the separation of compounds based on their volatility followed by detection and identification based on their mass-to-charge ratios. For instance, GC-MS analysis was employed to identify this compound as a component in the ethanol extract of Citrus amblycarpa leaves [].
Q5: Are there computational studies exploring the reactivity of this compound?
A5: Yes, computational chemistry methods, particularly Density Functional Theory (DFT), have been employed to study the reactivity of this compound. Researchers have utilized DFT calculations to investigate the mechanism of its reaction with OH radicals, providing insights into the reaction pathways and the formation of different products []. These studies contribute to a deeper understanding of the compound's reactivity at the molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B3028954.png)







![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B3028962.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

